Ethyl 4-(4-bromophenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(4-bromophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a butanoate ester
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-4-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-bromophenyl)-4-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the bromination of ethyl 4-oxobutanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction introduces the bromine atom at the para position of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The bromophenyl group can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
Ethyl 4-(4-bromophenyl)-4-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: Contains a fluorine atom, which can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
Ethyl 4-(4-methylphenyl)-4-oxobutanoate: The presence of a methyl group instead of a halogen can lead to different steric and electronic effects, influencing the compound’s reactivity and interactions.
This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other substituents.
Properties
IUPAC Name |
ethyl 4-(4-bromophenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPICHZTXSNYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345348 | |
Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30913-87-2 | |
Record name | Ethyl 4-(4-bromophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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